6-(4-Fluorophenoxy)hexane-1-thiol
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Overview
Description
6-(4-Fluorophenoxy)hexane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a hexane chain, which is further substituted with a 4-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenoxy)hexane-1-thiol typically involves the following steps:
Formation of 4-Fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Etherification: The 4-fluorophenol is then reacted with 1-bromohexane in the presence of a base such as potassium carbonate (K2CO3) to form 6-(4-fluorophenoxy)hexane.
Thiol Addition: Finally, the 6-(4-fluorophenoxy)hexane is treated with thiourea followed by hydrolysis to introduce the thiol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenoxy)hexane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
6-(4-Fluorophenoxy)hexane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting thiol-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenoxy)hexane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting cellular pathways and processes. The fluorophenoxy group may also contribute to the compound’s overall reactivity and specificity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Fluorophenoxy)-1-hexanethiol
- 6-(3-Fluorophenoxy)-1-hexanethiol
- 6-(4-Chlorophenoxy)-1-hexanethiol
Uniqueness
6-(4-Fluorophenoxy)hexane-1-thiol is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The presence of the thiol group also adds to its versatility, allowing it to participate in a wide range of chemical reactions and interactions.
Properties
IUPAC Name |
6-(4-fluorophenoxy)hexane-1-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-15/h5-8,15H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINMYTQYFVZCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCS)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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